7-Amino-8-hydroxyquinoline-5-sulfonic acid

CAS No.: 15851-62-4

Cat. No.: VC13327041

Molecular Formula: C9H8N2O4S

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15851-62-4 |

|---|---|

| Molecular Formula | C9H8N2O4S |

| Molecular Weight | 240.24 g/mol |

| IUPAC Name | 7-amino-8-hydroxyquinoline-5-sulfonic acid |

| Standard InChI | InChI=1S/C9H8N2O4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,10H2,(H,13,14,15) |

| Standard InChI Key | BFKBRAIMPAGZRZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O |

| Canonical SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O |

Introduction

Chemical Structure and Properties

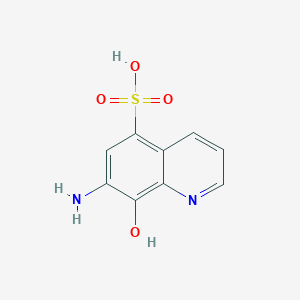

7-Amino-8-hydroxyquinoline-5-sulfonic acid belongs to the quinoline family, with the molecular formula and a molecular weight of 240.24 g/mol . The compound features a quinoline backbone substituted with hydroxyl (-OH), amino (-NH), and sulfonic acid (-SOH) groups at positions 8, 7, and 5, respectively (Figure 1) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 311–313°C (dec.) | |

| Solubility | Soluble in water, polar solvents | |

| pKa (sulfonic acid) | ~1.5 | |

| LogP | 2.92 | |

| Fluorescence | λ 365 nm, λ 450 nm |

The sulfonic acid group enhances water solubility, making the compound suitable for aqueous applications, while the aromatic quinoline core contributes to UV-Vis absorption and fluorescence .

Synthesis and Manufacturing

The synthesis of 7-amino-8-hydroxyquinoline-5-sulfonic acid typically involves sulfonation and amination of 8-hydroxyquinoline derivatives. A patented method (CN101602724B) outlines the following steps :

-

Sulfonation: 8-Hydroxyquinoline is treated with fuming sulfuric acid at 8°C for 24 hours, yielding 5-sulfo-8-hydroxyquinoline.

-

Diazo Coupling: The intermediate undergoes diazotization with nitrous acid, followed by coupling with aniline to form 5-sulfo-7-azobenzene-8-hydroxyquinoline.

-

Reduction: Tin(II) chloride and hydrochloric acid reduce the azo group to an amino group, producing the final product .

Alternative routes utilize Skraup quinoline synthesis with o-aminophenol and glycerol, followed by selective sulfonation . Yields exceed 70% under optimized conditions .

Biological Activities

Antimicrobial and Antifungal Properties

Electrospun poly(vinyl alcohol)/chitosan fibers incorporating 7-amino-8-hydroxyquinoline-5-sulfonic acid exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) . Complexation with Cu or Fe ions enhances efficacy by 2–4 fold, attributed to disrupted microbial membrane integrity .

Antitumor Activity

The compound demonstrates cytotoxicity against human cervical HeLa cells (IC: 18 µM) by chelating intracellular iron and generating reactive oxygen species (ROS) . Cu complexes show superior activity (IC: 9 µM), suggesting metal coordination amplifies anticancer effects .

Enzyme Inhibition

In silico studies predict inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy, with a binding affinity of −9.2 kcal/mol .

Applications

Analytical Chemistry

As a metallochromic indicator, the compound detects Fe ions via a colorimetric shift from yellow to violet (λ 560 nm) . Its sulfonic acid group improves stability in aqueous media, enabling environmental water quality monitoring .

Pharmaceuticals

Derivatives are investigated as:

-

Antibacterial agents: Synergistic with β-lactams against methicillin-resistant S. aureus (MRSA) .

-

Anticancer prodrugs: pH-sensitive nanocarriers release the drug in tumor microenvironments .

Material Science

Incorporated into electrospun wound dressings, the compound promotes fibroblast proliferation while preventing infection . Coordination polymers with Zn exhibit luminescent properties for optoelectronic devices .

Recent Advances (2021–2025)

-

Drug Delivery: Encapsulation in mesoporous silica nanoparticles improves bioavailability and reduces off-target effects .

-

Biosensors: Functionalized graphene oxide composites detect Cu at 0.1 nM levels in serum .

-

Green Synthesis: Microwave-assisted methods reduce reaction times by 60% and solvent use by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume